molecular formula C15H14Cl3N3O2Zn B078003 Diazo Reagent OA CAS No. 13983-15-8

Diazo Reagent OA

Cat. No. B078003
CAS RN: 13983-15-8
M. Wt: 440 g/mol
InChI Key: GNQULPNUGWNFOR-UHFFFAOYSA-L
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Description

Diazo Reagent OA is a type of diazo compound. Diazo compounds are reagents with unique and surprisingly diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . They find their application in obtaining a variety of privileged in drug design motifs, such as a wide range of heterocyclic systems .


Synthesis Analysis

Diazo compounds are synthesized via the oxidation of free hydrazones by iodosylbenzene . This process allows the synthesis of the desired compounds under milder reaction conditions while being more atom-economical . An electrochemical synthesis provides diazo compounds from hydrazones in very high yields and avoids the use of harsh and toxic chemical oxidants .


Chemical Reactions Analysis

Diazo compounds are known for their role in multicomponent reactions (MCRs), which are chemical transformations where three or more compounds react in a highly selective manner to form complex organic molecules . They also participate in cycloaddition reactions and diazotization reactions .

Scientific Research Applications

  • Organic Synthesis and Flow Technology : Diazo compounds are versatile in organic chemistry for assembling complex molecules. They are clean and atom-efficient but potentially explosive and difficult to handle. Continuous flow technology aids in handling these reagents safely and on a large scale (Müller & Wirth, 2015).

  • Chemical Biology : Their broad reactivity makes diazo groups valuable for chemical biologists, useful in probing and modifying proteins and nucleic acids (Mix, Aronoff, & Raines, 2016).

  • Protein Esterification : Diazo compounds, particularly the (p-methylphenyl)glycinamide scaffold, are efficient for esterifying protein carboxyl groups (Mix & Raines, 2015).

  • Site-Specific Labelling in Chemical Biology : Diazo compounds enable specific tagging of proteins and antibodies for bioimaging and cysteine proteome probing in cell lysates (Bernardim et al., 2020).

  • Modification of Oligonucleotides : They allow for the clean and efficient conversion of aminated oligonucleotides into azido-modified ones, crucial for conjugation processes (Lartia, Murat, Dumy, & Defrancq, 2011).

  • Arming/SAR Studies of Natural Products : Diazo reagents facilitate the selective derivatization of natural products for structure-activity relationship studies (Chamni et al., 2011).

  • Explosive Hazard Assessment : Studies on the thermal stability and explosive hazard of diazo compounds inform their safer handling in research settings (Green et al., 2019).

  • Stereo-Control in Organic Reactions : Metal porphyrins catalyze carbene transfer reactions using diazo reagents, highlighting the influence of the ligand structure on reaction stereoselectivity (Intrieri, Carminati, & Gallo, 2016).

  • Gold Carbene Chemistry : Gold catalysts uniquely decompose diazo compounds, leading to various cycloaddition, insertion, and coupling reactions (Wei et al., 2015).

  • Conversion of Azides in Chemical Biology : Phosphinoester-mediated conversion of azides into diazo compounds in water extends their utility in chemical biology (Chou & Raines, 2013).

  • Transition-Metal-Catalyzed C—H Alkylation : Diazo compounds facilitate C—H alkylation of arenes and heteroarenes under transition metal catalysis, showing significant synthetic applications (Wang et al., 2016).

Safety And Hazards

Diazo compounds can be hazardous due to their instability, exothermic decomposition, and potential explosive behavior . They are known to be shock-sensitive, and explosive as well as highly toxic . Safety measures include avoiding breathing vapors, mist or gas, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

The use of diazo compounds in multicomponent reactions is one of the most rapidly developing areas in chemistry . Future research directions include exploring the potential of diazo compounds for multicomponent approach and developing safer and more efficient methods for their synthesis .

Relevant Papers The paper “Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update” provides a comprehensive review of recent developments in multicomponent reactions of diazo compounds . Another relevant paper is “Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation” which discusses the synthesis of diazo compounds .

properties

IUPAC Name

zinc;4-benzamido-2-methoxy-5-methylbenzenediazonium;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQULPNUGWNFOR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431742
Record name Diazo Reagent OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazo Reagent OA

CAS RN

13983-15-8
Record name Diazo Reagent OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Sato, N Koizumi, Y Yamada - Plant and cell physiology, 1988 - academic.oup.com
… On PAGE and isoelectric focusing, the stained band of protein coincided with the activity-staining of PEPCase with diazo reagent OA (Tokyo Kasei Co Ltd). All data indicated that our …
Number of citations: 20 academic.oup.com
T Amagasa - Plant and cell physiology, 1984 - academic.oup.com
… PEP carboxylase was stained using Diazo reagent OA, which is specific for oxaloacetic acid (Vidal et al. 1976). Separation of three isoforms of PEP carboxylase—All procedures were …
Number of citations: 8 academic.oup.com
T Amagasa - Plant and cell physiology, 1982 - academic.oup.com
… After electrophoresis, the gels were incubated in 0.1 M Tris-HCl buffer (pH 8.0) that contained 7.5 ITIM PEP, 20 mM MgCl2, 20 min NaHCC>3 and 0.2% (w/v) diazo reagent OA, the …
Number of citations: 8 academic.oup.com

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